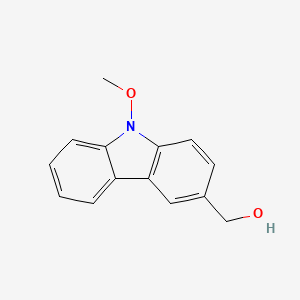
N-methoxy-3-hydroxymethylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-3-hydroxymethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry. This compound is a natural product that has been utilized in life sciences research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-hydroxymethylcarbazole can be achieved through various methods. One efficient methodology involves the use of palladium-catalyzed reactions. The reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst, such as Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, leads to the formation of N-methoxycarbazole derivatives . This method is highly efficient and can accommodate sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-3-hydroxymethylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-methoxy-3-hydroxymethylcarbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of optoelectronic devices due to its favorable electronic properties
Mecanismo De Acción
The mechanism of action of N-methoxy-3-hydroxymethylcarbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-methoxy-3-hydroxymethylcarbazole can be compared with other similar compounds, such as:
- 3-methylcarbazole
- 2-methylcarbazole
- 1-methoxycarbazole
These compounds share structural similarities but differ in their substituent groups and biological activities. This compound is unique due to its specific methoxy and hydroxymethyl substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(9-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3 |
Clave InChI |
OGVBLMOKWOEKIO-UHFFFAOYSA-N |
SMILES canónico |
CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















